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Introduction
2-Methyl-5-vinylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine

family, which are prevalent in a wide array of cooked and roasted foods, contributing

significantly to their characteristic flavors and aromas. With its coffee-like scent, 2-Methyl-5-
vinylpyrazine is utilized as a flavoring agent in the food industry. Given its presence in the

human diet, a thorough understanding of its toxicological profile and safety is paramount.

This technical guide provides a comprehensive overview of the available toxicological data and

the safety assessment of 2-Methyl-5-vinylpyrazine. As direct toxicological data for this specific

compound is limited, its safety evaluation relies on the well-established principle of "read-

across" from structurally similar pyrazine derivatives. This approach is a scientifically accepted

methodology employed by international regulatory bodies such as the Joint FAO/WHO Expert

Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association

(FEMA). This document synthesizes data on acute and repeated-dose toxicity, genotoxicity,

and metabolism, presenting it in a clear and accessible format for researchers, scientists, and

professionals in drug development.
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The safety assessment of 2-Methyl-5-vinylpyrazine is primarily based on data from

structurally related alkylated pyrazines, such as 2-ethyl-3,(5 or 6)-dimethylpyrazine and 2,3,5-

trimethylpyrazine.

Acute Toxicity
Acute toxicity studies provide information on the potential adverse effects of a substance

following a single high-dose exposure. The acute oral toxicity of pyrazine derivatives has been

evaluated in rats.

Compound
(Analog)

Species Route LD50 Reference

2-Ethyl-3,(5 or

6)-

dimethylpyrazine

Rat Oral 460 mg/kg bw [1][2]

2,3-

Dimethylpyrazine
Rat Oral 610 mg/kg bw [3]

2-Ethyl-3-

methylpyrazine
Rat Oral 600 mg/kg bw [3]

2,3,5-

Trimethylpyrazin

e

Rat Oral 810 mg/kg bw [3]

2,5-

Dimethylpyrazine
Rat Oral 1000 mg/kg bw [3]

2-Methylpyrazine Rat Oral 1800 mg/kg bw [3]

2,3,5,6-

Tetramethylpyraz

ine

Rat Oral 1900 mg/kg bw [3]

Repeated-Dose Toxicity
Repeated-dose toxicity studies are designed to evaluate the potential for adverse effects

following prolonged and repeated exposure to a substance. The No-Observed-Adverse-Effect
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Level (NOAEL) is the highest dose at which no adverse effects are observed.

Compound
(Analog)

Species Study Duration NOAEL Reference

2-Ethyl-3,(5 or

6)-

dimethylpyrazine

Rat 90-day
12.5 mg/kg

bw/day
[1][2]

2-Ethyl-3,(5 or

6)-

dimethylpyrazine

Rat 90-day

17 mg/kg bw/day

(male), 18 mg/kg

bw/day (female)

[1][2]

Genotoxicity
Genotoxicity studies assess the potential of a substance to damage genetic material (DNA),

which can lead to mutations and potentially cancer. The genotoxicity of pyrazine derivatives

has been evaluated in a battery of in vitro assays.
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Assay Type
Test
System

Compound
(Analog)

Metabolic
Activation
(S9)

Result Reference

Bacterial

Reverse

Mutation

Assay (Ames

Test)

Salmonella

typhimurium

strains TA98,

TA100,

TA1535,

TA1537 and

Escherichia

coli strain

WP2uvrA

2,3,5-

Trimethylpyra

zine

With and

without

Non-

mutagenic
[4]

In Vitro

Micronucleus

Test

Cultured

mammalian

cells

2,3,5-

Trimethylpyra

zine

With and

without

Non-

clastogenic
[4]

In Vitro

Assays

(General

Finding for

Structurally

Similar

Pyrazines)

Mammalian

cells (e.g.,

Chinese

Hamster

Ovary)

Structurally

similar

pyrazines

Not specified

Clastogenic

potential

reported in

some in vitro

assays

[1][2]

It is important to note that while some in vitro studies on structurally similar pyrazines have

indicated a potential for clastogenicity (the ability to cause chromosomal damage), the

relevance of these findings to human health is considered unclear, especially given the

negative results in bacterial mutation assays.[1][2]

Metabolism and Pharmacokinetics
The metabolic fate of pyrazine derivatives has been studied in rats. Alkyl-substituted pyrazines

are primarily metabolized through the oxidation of their side chains to form the corresponding

carboxylic acids.[5] These acidic metabolites are then excreted in the urine, either as such or

as glycine conjugates.[5] For 2-Methyl-5-vinylpyrazine, it is anticipated that the vinyl group

would be a primary site of metabolism, likely undergoing oxidation. Studies on other vinyl-
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containing compounds in rats have shown that the vinyl group can be metabolized via

epoxidation, which is a common pathway for such structures.[6][7]
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Caption: Predicted metabolic pathway of 2-Methyl-5-vinylpyrazine.

Experimental Protocols
Detailed experimental protocols for the toxicological studies on 2-Methyl-5-vinylpyrazine itself

are not available in the public domain. However, the methodologies for the key studies

conducted on its structural analogs are based on internationally recognized guidelines.

90-Day Repeated-Dose Oral Toxicity Study (Based on
OECD Guideline 408)
A 90-day oral toxicity study in rodents is a cornerstone for evaluating the subchronic toxicity of

a substance.

Test System: Typically, Sprague-Dawley or Wistar rats are used, with an equal number of

males and females in each group (e.g., 10-20 animals per sex per group).

Administration: The test substance is administered orally, usually via gavage or in the diet,

for 90 consecutive days.

Dose Levels: At least three dose levels and a concurrent control group are used. The doses

are selected based on the results of acute toxicity and dose-ranging studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10076537/
https://pubmed.ncbi.nlm.nih.gov/10048126/
https://www.benchchem.com/product/b089282?utm_src=pdf-body-img
https://www.benchchem.com/product/b089282?utm_src=pdf-body
https://www.benchchem.com/product/b089282?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food

consumption are recorded weekly.

Clinical Pathology: At the end of the study, blood samples are collected for hematology and

clinical chemistry analyses. Urine samples are also collected for urinalysis.

Pathology: All animals are subjected to a full necropsy. The weights of major organs are

recorded. Tissues from all animals in the control and high-dose groups are examined

microscopically. Tissues from the lower-dose groups may also be examined if treatment-

related effects are observed in the high-dose group.
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Caption: Workflow for a 90-day repeated-dose oral toxicity study.
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Bacterial Reverse Mutation Assay (Ames Test) (Based
on OECD Guideline 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2uvrA) are

used.

Metabolic Activation: The test is performed both with and without an exogenous metabolic

activation system (S9 fraction from the liver of rats pre-treated with an enzyme inducer) to

mimic mammalian metabolism.

Procedure: The bacterial strains are exposed to the test substance at various concentrations

in a minimal growth medium. If the substance is a mutagen, it will cause the bacteria to

revert to a state where they can synthesize their own histidine or tryptophan and thus form

colonies.

Data Analysis: The number of revertant colonies is counted for each concentration and

compared to the number of spontaneous revertants in the negative control. A substance is

considered mutagenic if it produces a dose-dependent increase in the number of revertants.
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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
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Safety Assessment and Conclusion
The safety of 2-Methyl-5-vinylpyrazine as a flavoring agent has been affirmed by JECFA,

which concluded that there is "no safety concern at current levels of intake when used as a

flavouring agent". This conclusion is based on the low estimated daily intake of this and other

pyrazine derivatives from their use as flavoring agents, and the toxicological data available for

the class of pyrazine compounds.

The available data from structurally similar pyrazines indicate a low order of acute toxicity and a

high NOAEL in repeated-dose studies. While some in vitro genotoxicity assays on related

pyrazines have shown potential for clastogenicity, the weight of evidence, including negative

results in bacterial mutagenicity assays, suggests that 2-Methyl-5-vinylpyrazine is unlikely to

pose a genotoxic risk to humans under the current conditions of use.

The predicted metabolism of 2-Methyl-5-vinylpyrazine involves oxidation of the alkyl and vinyl

side chains, leading to the formation of polar metabolites that are readily excreted. This

metabolic pathway is considered a detoxification process.
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Caption: Logical framework for the safety assessment of 2-Methyl-5-vinylpyrazine.

In conclusion, based on the available toxicological data for structurally related pyrazine

derivatives, 2-Methyl-5-vinylpyrazine is not considered to pose a safety concern at the low

levels of exposure from its intended use as a flavoring agent. This assessment is supported by

the collective evaluations of international regulatory and scientific bodies.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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